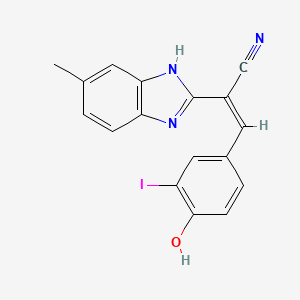
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime
描述
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime (MBT-2OMe) is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. MBT-2OMe is a thiazolidine derivative that has been synthesized using different methods, and its mechanism of action has been extensively investigated.
作用机制
The mechanism of action of 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime is complex and involves different pathways depending on the application. In medicine, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to induce apoptosis (programmed cell death) in cancer cells by activating different signaling pathways, including the p53 pathway and the JNK pathway. In antiviral research, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to inhibit the replication of different viruses, including HIV-1, by interfering with the viral entry process. In agriculture, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to inhibit the activity of different enzymes involved in the biosynthesis of plant hormones, leading to the inhibition of plant growth and development.
Biochemical and Physiological Effects:
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to have different biochemical and physiological effects depending on the application. In medicine, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In antiviral research, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to inhibit the fusion of the viral envelope with the host cell membrane, leading to the inhibition of viral entry. In agriculture, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to inhibit the activity of different enzymes involved in the biosynthesis of plant hormones, leading to the inhibition of plant growth and development.
实验室实验的优点和局限性
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis using different methods. Another advantage is its potential applications in different fields of research, including medicine, agriculture, and materials science. However, one of the limitations is its potential toxicity and side effects, which require careful evaluation and testing before use in humans or animals. Another limitation is its potential instability under certain conditions, which may affect its efficacy and reproducibility.
未来方向
There are several future directions for the research on 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime. One direction is the investigation of its potential applications in different fields of research, including medicine, agriculture, and materials science. Another direction is the optimization of its synthesis method and the evaluation of its stability and toxicity under different conditions. Additionally, the investigation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and limitations. Finally, the development of new derivatives and analogs of 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime may lead to the discovery of new compounds with improved efficacy and specificity.
科学研究应用
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been extensively studied for its potential applications in different fields of research. In medicine, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to have anticancer, antiviral, and anti-inflammatory activities. In agriculture, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been investigated for its potential use as a herbicide and insecticide. In materials science, 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials synthesis.
属性
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)6-9-10(14)12-11(13-15)16-9/h2-6,15H,1H3,(H,12,13,14)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLPVUIKGMDKG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2-(hydroxyimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(3-bromo-5-chloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B3728044.png)
![5-(4-bromobenzylidene)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3728066.png)
![4-({5-[2-(benzyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B3728072.png)
![4-({5-[2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B3728077.png)
![2-[(2,4-dimethylphenyl)imino]-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3728093.png)
![3-[(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B3728095.png)
![5-{4-[(4-chlorophenyl)thio]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3728096.png)
![{2-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3728105.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3728112.png)
![4-[2-({2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B3728128.png)


![4-isopropoxybenzaldehyde [5-(2,3-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728143.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3728145.png)